6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of chlorine and methyl groups in the structure of this compound can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis is a well-known method for preparing indole derivatives, which can be adapted for carbazole synthesis . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while reduction can produce tetrahydrocarbazole derivatives. Substitution reactions can result in various functionalized carbazole compounds.
Scientific Research Applications
6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets. For example, some derivatives of this compound have been found to inhibit enzymes such as SIRT1, which plays a role in cellular regulation . The compound can also interact with DNA and proteins, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,3,4,9-tetrahydro-1H-carbazole: A closely related compound with similar structural features.
2,4-dimethyl-1H-indole: Shares the indole core structure but lacks the chlorine atom.
6-chloro-1H-indole: Contains the chlorine atom but differs in the position of methyl groups.
Uniqueness
6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the specific arrangement of chlorine and methyl groups, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H16ClN |
---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
6-chloro-2,4-dimethyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H16ClN/c1-8-5-9(2)14-11-7-10(15)3-4-12(11)16-13(14)6-8/h3-4,7-9,16H,5-6H2,1-2H3 |
InChI Key |
NZHBTDNSUPKGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(C1)NC3=C2C=C(C=C3)Cl)C |
Origin of Product |
United States |
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